molecular formula C17H17ClN4O2 B2395020 2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(6-methylpyridin-2-yl)acetamide CAS No. 1251578-40-1

2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(6-methylpyridin-2-yl)acetamide

Cat. No.: B2395020
CAS No.: 1251578-40-1
M. Wt: 344.8
InChI Key: VVPYIFVMCJQGTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(6-methylpyridin-2-yl)acetamide is a complex organic compound that features a unique combination of functional groups, including an imidazolidinone ring, a chlorophenyl group, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(6-methylpyridin-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazolidinone Ring: This can be achieved by reacting a suitable diamine with a carbonyl compound under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the imidazolidinone ring with a chlorophenyl group, often using a chlorinating agent such as thionyl chloride.

    Attachment of the Pyridine Moiety: The final step involves the coupling of the imidazolidinone intermediate with a pyridine derivative, typically through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(6-methylpyridin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Thionyl chloride for chlorination, and sodium hydride for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(6-methylpyridin-2-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Agrochemicals: The compound is explored for its potential use as a pesticide or herbicide, leveraging its chemical stability and reactivity.

    Material Science: It is investigated for its potential use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(6-methylpyridin-2-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(6-methylpyridin-2-yl)acetamide: shares similarities with other imidazolidinone derivatives and pyridine-containing compounds.

    3-chlorophenyl derivatives: These compounds often exhibit similar reactivity and biological activity due to the presence of the chlorophenyl group.

    Pyridine derivatives: Compounds containing the pyridine moiety are widely studied for their diverse chemical and biological properties.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(6-methylpyridin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN4O2/c1-12-4-2-7-15(19-12)20-16(23)11-21-8-9-22(17(21)24)14-6-3-5-13(18)10-14/h2-7,10H,8-9,11H2,1H3,(H,19,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVPYIFVMCJQGTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)CN2CCN(C2=O)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.